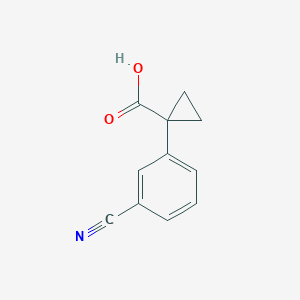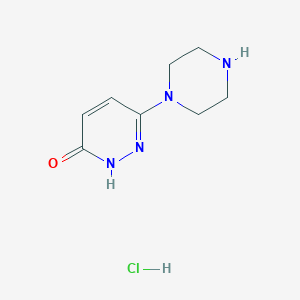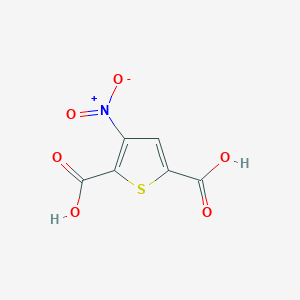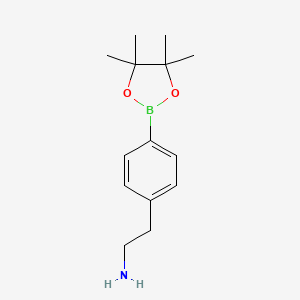
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
Vue d'ensemble
Description
“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as 2-Aminophenylboronic acid pinacol ester and has a molecular weight of 219.09 g/mol . The compound is used in various chemical reactions due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring . This ring is tetramethylated, meaning it has four methyl groups attached to it . Attached to the boron atom is a phenyl group, which is a ring of six carbon atoms, with one of the carbon atoms also attached to an ethanamine group .Applications De Recherche Scientifique
Borylation of Arenes
This compound is utilized in the borylation of arenes, which is a pivotal step in the synthesis of complex organic molecules. Borylated arenes are essential intermediates in the Suzuki-Miyaura cross-coupling reaction, a widely used method to form carbon-carbon bonds in pharmaceuticals and agrochemicals .
Synthesis of Fluorenylborolane
It serves as a precursor in the preparation of fluorenylborolane, a compound that has potential applications in organic light-emitting diodes (OLEDs) and as a ligand in transition metal catalysis .
Conjugated Copolymers
The compound is instrumental in synthesizing intermediates for generating conjugated copolymers. These polymers have significant applications in the field of electronics, particularly in the development of semiconducting materials for use in solar cells and transistors .
Organic Synthesis
As a boronic acid derivative, it is a key reagent in organic synthesis, especially in the formation of carbon-heteroatom bonds. This is crucial for the development of various organic compounds with potential applications in medicinal chemistry .
Catalysis
The compound can act as a ligand for transition metals, facilitating various catalytic processes. This includes its use in asymmetric synthesis, which is vital for producing enantiomerically pure substances used in drugs .
Material Science
In material science, this compound is used to modify the surface properties of materials, which can enhance their performance in a variety of applications, including sensors, coatings, and electronic devices .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference material in chromatography and mass spectrometry to identify and quantify other substances .
Pharmaceutical Research
Finally, in pharmaceutical research, this compound is used to create novel drug candidates, particularly in the area of boron-containing drugs, which have shown promise in treating various diseases .
Propriétés
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9-10,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJCRQZQPAWOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




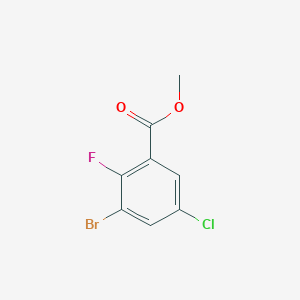
![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)

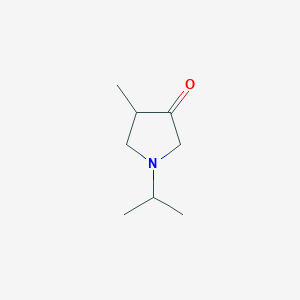
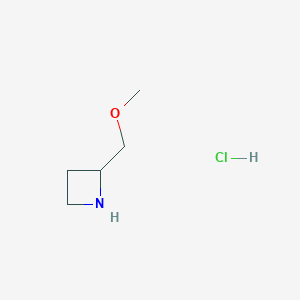

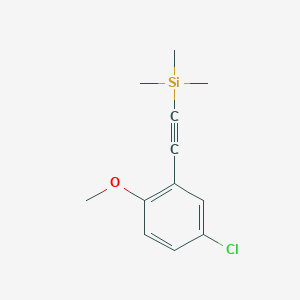
![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)
